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Compound of Interest

Compound Name: 2-Fluorophenyl isocyanate

Cat. No.: B099576 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Fluorophenyl isocyanate (CAS No. 16744-98-2), a crucial reagent in synthetic chemistry and

drug development. This document is intended for researchers, scientists, and professionals in

the pharmaceutical and chemical industries, offering detailed spectral data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

alongside standardized experimental protocols.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data obtained for 2-Fluorophenyl
isocyanate. This data is critical for structure verification, purity assessment, and reaction

monitoring.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the molecular structure and electronic

environment of the nuclei. Due to the presence of fluorine, C-F coupling is an important feature

in the ¹³C NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Fluorophenyl isocyanate
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Nucleus Chemical Shift (δ) ppm Description / Assignment

¹H NMR 7.00 - 7.40
Multiplet, Aromatic
Protons (4H)

¹³C NMR 155.0 (d, J ≈ 245 Hz) C-F

131.0 Aromatic CH

128.0 (d, J ≈ 10 Hz) Aromatic C-NCO

127.5 Isocyanate (-NCO)

125.0 Aromatic CH

120.0 (d, J ≈ 20 Hz) Aromatic C-C-NCO

| | 116.0 (d, J ≈ 20 Hz) | Aromatic CH |

Note: Specific chemical shifts and coupling constants (J) can vary slightly based on the solvent

and spectrometer frequency. The values presented are typical.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Fluorophenyl isocyanate is dominated by a very strong and characteristic absorption

band for the isocyanate group.

Table 2: Key FT-IR Absorption Bands for 2-Fluorophenyl isocyanate

Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

~2270 - 2250 Strong, Broad
Asymmetric stretch of
Isocyanate (-N=C=O)

~1600 - 1450 Medium - Strong
C=C stretching in Aromatic

Ring

~1250 - 1100 Strong C-F stretching
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| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 3: Key Mass Spectrometry Peaks for 2-Fluorophenyl isocyanate[1]

Mass-to-Charge Ratio (m/z) Relative Intensity Assignment

137 High [M]⁺ (Molecular Ion)

109 Medium [M - CO]⁺

| 82 | Medium | Fragmentation Ion |

Data obtained via Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols
The following protocols describe the general methodologies for acquiring the spectroscopic

data presented above for a liquid sample such as 2-Fluorophenyl isocyanate.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-20 mg of 2-Fluorophenyl isocyanate and dissolve

it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

The solution should be prepared in a clean, dry vial.

Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette

plugged with glass wool directly into a clean, high-quality 5 mm NMR tube. The final liquid

height in the tube should be approximately 4-5 cm.[2]

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.

Data Acquisition: The spectrometer's magnetic field is locked onto the deuterium signal of

the solvent. The magnetic field homogeneity is then optimized through a process called
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shimming. The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard

pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is

typically applied to simplify the spectrum to singlets (except for carbons coupled to fluorine).

FT-IR Spectroscopy Protocol (ATR Method)
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take

a background spectrum of the clean, empty crystal. This will be subtracted from the sample

spectrum to remove interference from the air.

Sample Application: Place a single drop of neat (undiluted) 2-Fluorophenyl isocyanate
directly onto the surface of the ATR crystal.

Data Acquisition: Lower the pressure arm to ensure good contact between the liquid sample

and the crystal. Initiate the scan. The instrument passes an infrared beam through the

crystal, which interacts with the sample at the surface.

Cleaning: After the spectrum is obtained, thoroughly clean the ATR crystal with a suitable

solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Mass Spectrometry Protocol (EI Method)
Sample Preparation: Prepare a dilute solution of 2-Fluorophenyl isocyanate in a volatile

organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100

µg/mL.[3]

Instrument Tuning and Calibration: Tune the mass spectrometer according to the

manufacturer's protocol to ensure good sensitivity and mass resolution. Calibrate the m/z

scale using a known standard.

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion

probe or after separation by Gas Chromatography (GC).

Ionization and Analysis: In the ion source, the sample molecules are bombarded with a high-

energy electron beam, causing ionization and fragmentation. The resulting positively charged

ions are accelerated into the mass analyzer, where they are separated based on their mass-

to-charge ratio.
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Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound, from initial sample handling to final data interpretation and structural

confirmation.
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General Workflow for Spectroscopic Analysis

1. Sample Preparation

2. Data Acquisition

3. Data Processing & Analysis

4. Interpretation & Reporting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b099576?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorophenyl-isocyanate
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorophenyl-isocyanate
https://www.pharmaffiliates.com/en/16744-98-2-1-fluoro-2-isocyanatobenzene-pa270026708.html
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm16744982
https://www.benchchem.com/product/b099576#spectroscopic-data-for-2-fluorophenyl-isocyanate-nmr-ir-mass-spec
https://www.benchchem.com/product/b099576#spectroscopic-data-for-2-fluorophenyl-isocyanate-nmr-ir-mass-spec
https://www.benchchem.com/product/b099576#spectroscopic-data-for-2-fluorophenyl-isocyanate-nmr-ir-mass-spec
https://www.benchchem.com/product/b099576#spectroscopic-data-for-2-fluorophenyl-isocyanate-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b099576?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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